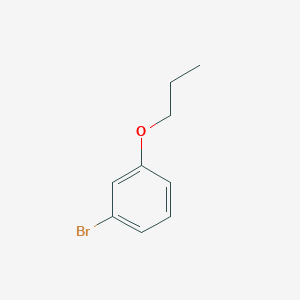

1-Bromo-3-propoxybenzene

Description

Context within Halogenated Aromatic Ethers and Organic Synthesis

1-Bromo-3-propoxybenzene belongs to the class of halogenated aromatic ethers. This classification signifies a molecule composed of a benzene (B151609) ring substituted with both a halogen atom (bromine) and an alkoxy group (propoxy group). The presence and position of these functional groups on the aromatic ring are crucial to the compound's chemical behavior and reactivity.

Halogenated aromatic compounds are fundamental reagents in organic synthesis. solubilityofthings.com The bromine atom in this compound serves as a versatile functional handle. It is a good leaving group in nucleophilic aromatic substitution reactions and is particularly important for participating in various metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the construction of more complex molecular architectures from simpler precursors.

The propoxy group, an electron-donating group, influences the electronic properties of the benzene ring, affecting the reactivity and regioselectivity of electrophilic aromatic substitution reactions. Furthermore, the ether linkage provides a degree of flexibility and can influence the physical properties of the molecule, such as its solubility and lipophilicity. This combination of a reactive halogen and a modifying ether group makes this compound a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. solubilityofthings.com

Scholarly Significance and Research Trajectories

The scholarly significance of this compound lies primarily in its role as a structural motif and intermediate in the synthesis of targeted, high-value molecules. Researchers utilize this compound as a starting material to introduce the 3-propoxyphenyl group into larger, more complex structures.

Research involving this compound often focuses on multi-step synthetic pathways where its unique substitution pattern is a key component. For instance, it can be used in the development of novel bioactive compounds and potential pharmaceutical agents. smolecule.com The trajectory of research often follows the strategic disconnection of a complex target molecule back to simpler, commercially available building blocks, one of which can be this compound. Its application is frequently documented in studies centered on medicinal chemistry and the development of new synthetic methodologies.

Overview of Current Research Landscape and Emerging Areas

The current research landscape for this compound is primarily situated within organic and medicinal chemistry. It is frequently employed as a key intermediate for creating derivatives with specific biological or material properties.

Emerging areas of research include its application in:

Medicinal Chemistry: The compound is used in the synthesis of molecules designed to interact with biological targets. For example, derivatives have been investigated as potential inhibitors for enzymes relevant to disease, such as in the development of new treatments for tuberculosis. unimi.it

Materials Science: Halogenated ethers are used in the preparation of advanced materials like liquid crystals and specialized polymers. cymitquimica.com The specific structure of this compound can be exploited to create materials with desired electronic and physical properties.

The versatility of this compound in chemical reactions ensures its continued relevance as a foundational element in the discovery and development of new functional molecules.

Chemical and Physical Properties of this compound

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO | scbt.com |

| Molecular Weight | 215.09 g/mol | scbt.com |

| CAS Number | 149557-17-5 | sigmaaldrich.com |

| Appearance | Colorless to Light yellow clear liquid | cymitquimica.com |

| Purity | >98.0% (GC) | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOUUFXWXTUITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Bromo 3 Propoxybenzene

Strategies for Aromatic Bromination in Aryl Propyl Ethers

The introduction of a bromine atom onto the aromatic ring of an aryl propyl ether, such as 3-propoxybenzene, is a key strategy for the synthesis of 1-bromo-3-propoxybenzene. The propoxy group is an ortho-, para-directing activator, meaning it directs incoming electrophiles to the positions ortho and para to itself. Therefore, direct bromination of 3-propoxybenzene would likely yield a mixture of 1-bromo-2-propoxybenzene, 1-bromo-4-propoxybenzene, and the desired this compound, necessitating careful control of reaction conditions to achieve the desired regioselectivity.

Electrophilic Aromatic Bromination Techniques

Electrophilic aromatic bromination is a fundamental method for introducing a bromine atom onto an aromatic ring. nih.govyoutube.com For activated rings, such as those bearing an alkoxy group, reagents like N-bromosuccinimide (NBS) are often employed under mild conditions. nih.govorganic-chemistry.org The reaction proceeds via the generation of an electrophilic bromine species that attacks the electron-rich aromatic ring.

The regioselectivity of the bromination of 3-propoxybenzene is influenced by the directing effect of the propoxy group. While it is an ortho-, para-director, the steric hindrance of the propoxy group can influence the ratio of ortho to para products. To achieve bromination at the meta position relative to the propoxy group, a multi-step synthesis involving a meta-directing group that is later converted or removed is often necessary.

Table 1: Representative Conditions for Electrophilic Aromatic Bromination of Activated Arenes with NBS

| Substrate | Brominating Agent | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetanilide | NBS | Acetonitrile (B52724) | HCl (catalytic) | RT | - | High | youtube.com |

| Compound 21 | NBS | Acetonitrile | None | 0 | 0.5 | 92 | nih.gov |

| Compound 17 | NBS | Acetonitrile | None | 60 | 2 | - | nih.gov |

| Compound 27a | NBS | Acetonitrile | None | 0 | 8 | 90 | nih.gov |

| 4-Fluoroanisole | NBS | ACN/H2O (1:1) | Mandelic Acid (catalytic) | 35 | 24 | - | nsf.gov |

Note: The yields and conditions are for the specific substrates mentioned in the references and serve as illustrative examples of electrophilic bromination using NBS.

Directed ortho-Metalation Approaches in Bromobenzene (B47551) Synthesis

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.orguwindsor.ca This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. organic-chemistry.orgwikipedia.orguwindsor.canih.gov The resulting aryllithium intermediate can then be quenched with an electrophile, such as a bromine source, to introduce a substituent with high regioselectivity.

In the context of synthesizing a brominated aryl ether, if a suitable DMG is present on the ring, DoM can be a highly effective strategy. For instance, if the starting material were a propoxybenzene (B152792) derivative with a DMG at a specific position, bromination could be directed to the adjacent carbon atom. The methoxy (B1213986) group can act as a moderate directing group for ortho-metalation. organic-chemistry.org

Etherification Pathways for Propoxybenzene Formation

An alternative and often more direct route to this compound involves the formation of the ether linkage on a pre-brominated aromatic core. This approach typically starts with 3-bromophenol (B21344) and introduces the propyl group through an etherification reaction.

Williamson Ether Synthesis Adaptations for Propoxylation

The Williamson ether synthesis is a classic and versatile method for preparing ethers. study.com It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 reaction. study.com In the synthesis of this compound, 3-bromophenol is first deprotonated with a suitable base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an n-propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) to form the desired aryl propyl ether.

The efficiency of the Williamson ether synthesis can be influenced by several factors, including the choice of base, solvent, and reaction temperature. Common bases used for deprotonating phenols include sodium hydroxide (B78521), potassium carbonate, and sodium hydride. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often favoring the SN2 reaction.

Table 2: General Conditions for Williamson Ether Synthesis of Aryl Ethers

| Phenol | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Methoxyphenol | Propyl bromide | - | - | - | - |

| 3-Bromophenol | 1-Bromopropane | K2CO3 | Acetone | Reflux | High |

| Phenol | Propyl iodide | Sodium | Ethanol | Reflux | 80 |

Note: The table presents generalized conditions and a specific example for a related synthesis. Detailed conditions for the synthesis of this compound via this method would require experimental optimization.

Alternative Alkylation and Catalyst-Assisted Ether Formations

Beyond the traditional Williamson ether synthesis, other methods for forming the ether linkage exist. The Ullmann condensation, for instance, is a copper-catalyzed reaction that can form aryl ethers from aryl halides and alcohols. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction typically requires high temperatures and polar solvents. wikipedia.org Modern modifications of the Ullmann reaction often utilize ligands to facilitate the coupling under milder conditions. In the synthesis of this compound, this could involve the reaction of 1,3-dibromobenzene (B47543) with sodium propoxide in the presence of a copper catalyst, although selectivity could be an issue.

Catalyst-assisted etherification reactions offer another avenue. For example, various metal catalysts can promote the coupling of phenols with alcohols or other alkylating agents under specific conditions.

Multi-Step Synthesis Design and Optimization

The synthesis of this compound can be approached as a multi-step process, particularly when starting from simple, readily available materials like benzene (B151609) or phenol. The design of such a synthesis requires careful consideration of the order of reactions to ensure the correct regiochemistry of the final product. libretexts.org

For example, starting from benzene, one could first introduce a meta-directing group, perform a bromination, and then convert the directing group to a hydroxyl group, followed by propoxylation. A common strategy involves nitration of benzene to nitrobenzene. The nitro group is a strong meta-director, so subsequent bromination would yield 1-bromo-3-nitrobenzene (B119269). The nitro group can then be reduced to an amino group, which can be converted to a diazonium salt and subsequently hydrolyzed to 3-bromophenol. Finally, a Williamson ether synthesis with a propyl halide would yield this compound.

Optimization of a multi-step synthesis involves maximizing the yield of each step while minimizing side reactions and simplifying purification procedures. scielo.br This can be achieved by systematically varying reaction parameters such as temperature, reaction time, solvent, and catalyst. scielo.br For instance, in the Williamson ether synthesis step, one could optimize the base and solvent combination to achieve the highest yield of this compound while minimizing potential side reactions.

Sequential Reaction Strategies

A primary challenge in synthesizing this compound is achieving the meta substitution pattern, as both the hydroxyl/alkoxy group and the bromine atom are ortho-, para-directing in electrophilic aromatic substitution reactions. Therefore, a linear or sequential synthesis commencing from a simple precursor like benzene necessitates a multi-step approach where the directing effects of the substituents are strategically managed.

A feasible sequential pathway begins with the nitration of benzene. The resulting nitro group is a strong deactivating and meta-directing group. This allows for the subsequent bromination to occur at the meta position, yielding 3-bromonitrobenzene. The sequence of these first two steps is crucial for establishing the correct 1,3-substitution pattern on the benzene ring. youtube.combrainly.comlibretexts.orglibretexts.org

The synthesis then proceeds through the following steps:

Nitration: Benzene is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid to introduce a nitro group (-NO₂) onto the aromatic ring, forming nitrobenzene. youtube.comembibe.com

Bromination: Nitrobenzene undergoes electrophilic bromination with bromine (Br₂) in the presence of a Lewis acid catalyst, typically iron(III) bromide (FeBr₃). The meta-directing nature of the nitro group ensures the formation of 1-bromo-3-nitrobenzene. youtube.com

Reduction: The nitro group of 1-bromo-3-nitrobenzene is reduced to an amino group (-NH₂). This is commonly achieved using a metal and acid combination, such as tin (Sn) and hydrochloric acid (HCl), to produce 3-bromoaniline (B18343). youtube.comembibe.com

Diazotization: The amino group of 3-bromoaniline is converted into a diazonium salt. This is done by treating it with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C). youtube.comembibe.com

Hydrolysis: The diazonium salt is then hydrolyzed to a hydroxyl group (-OH) by warming the aqueous solution, yielding the key intermediate, 3-bromophenol. youtube.comembibe.com

Etherification: Finally, this compound is synthesized from 3-bromophenol via the Williamson ether synthesis. The phenolic proton is deprotonated by a base (e.g., sodium hydroxide or potassium carbonate) to form the 3-bromophenoxide ion, which then acts as a nucleophile, attacking an appropriate propyl halide (e.g., 1-bromopropane or 1-iodopropane) in an Sₙ2 reaction to form the final ether product. masterorganicchemistry.comwikipedia.org

This sequential strategy, while lengthy, provides unambiguous control over the regiochemistry of the final product.

| Step | Reactant | Reagents | Product |

| 1 | Benzene | Conc. HNO₃, Conc. H₂SO₄ | Nitrobenzene |

| 2 | Nitrobenzene | Br₂, FeBr₃ | 1-Bromo-3-nitrobenzene |

| 3 | 1-Bromo-3-nitrobenzene | Sn, HCl | 3-Bromoaniline |

| 4 | 3-Bromoaniline | NaNO₂, HCl (0-5 °C) | 3-Bromobenzenediazonium chloride |

| 5 | 3-Bromobenzenediazonium chloride | H₂O, Heat | 3-Bromophenol |

| 6 | 3-Bromophenol | 1. NaOH or K₂CO₃ 2. CH₃CH₂CH₂Br | This compound |

Convergent and Divergent Synthesis Pathways

While sequential synthesis is effective, convergent and divergent strategies offer alternative approaches that can enhance efficiency, particularly when creating analogues or libraries of related compounds.

Convergent Synthesis: A convergent approach for this compound involves the independent synthesis of key fragments that are combined in a late-stage step. In this case, the synthesis converges on the final Williamson ether synthesis step.

Fragment 1: 3-bromophenol, prepared as described in the sequential strategy.

Fragment 2: A propylating agent, such as 1-bromopropane or propyl tosylate.

Divergent Synthesis: A divergent synthesis strategy would utilize a common intermediate to generate a variety of structurally related molecules. For this compound, 3-bromophenol serves as an excellent common intermediate. From this single precursor, a diverse library of ethers can be synthesized.

For instance, 3-bromophenol can be reacted with a range of different alkylating agents under Williamson ether synthesis conditions to produce a series of 1-bromo-3-alkoxybenzene derivatives. This is particularly useful in fields like medicinal chemistry, where the synthesis of multiple analogues is often required to explore structure-activity relationships. The common intermediate, 3-bromophenol, could also undergo other reactions, such as conversion to a triflate, allowing for different types of coupling reactions, further diversifying the potential products from a single starting point.

Sustainable and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places significant emphasis on developing processes that are not only efficient but also environmentally benign. The synthesis of this compound can be optimized according to the principles of green chemistry by focusing on catalyst development, solvent choice, and waste reduction.

Catalyst Development for Enhanced Atom Economy

The classical Williamson ether synthesis, while effective, has inherently poor atom economy. It requires a stoichiometric amount of base to deprotonate the phenol, which generates at least one equivalent of a salt byproduct (e.g., NaBr from NaOH and 1-bromopropane).

Phase-Transfer Catalysis (PTC): One significant improvement is the use of phase-transfer catalysts. In the O-alkylation of 3-bromophenol, the reaction involves two immiscible phases: an aqueous phase containing the phenoxide (formed with a base like NaOH) and an organic phase containing the alkyl halide. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase. tandfonline.comacs.orgacs.org This increases the reaction rate under milder conditions (lower temperatures) and can lead to higher selectivity for O-alkylation over competing C-alkylation. phasetransfercatalysis.com By improving reaction efficiency and reducing the need for harsh conditions or strong, anhydrous bases, PTC contributes to a greener process with potentially less byproduct formation.

Catalytic Williamson Ether Synthesis (CWES): More advanced approaches aim to create a truly catalytic cycle that avoids stoichiometric salt formation. Research into CWES has explored high-temperature reactions (often above 300°C) that can use weaker alkylating agents like alcohols or esters. wikipedia.orgresearchgate.netsemanticscholar.org While primarily developed for simpler industrial ethers like anisole, the principle involves a catalytic cycle with an alkali metal salt that is regenerated. researchgate.netsemanticscholar.org Applying such a system to the synthesis of this compound would represent a significant step forward in atom economy by producing water as the primary byproduct instead of a salt. However, the high temperatures required may not be compatible with all functional groups.

| Catalytic Approach | Advantage | Relevance to this compound Synthesis |

| Phase-Transfer Catalysis (PTC) | Milder reaction conditions, improved rates, higher O-alkylation selectivity, reduced need for anhydrous solvents. | Highly applicable for the final etherification step, improving efficiency and reducing side products. |

| Catalytic Williamson Ether Synthesis (CWES) | Potentially eliminates stoichiometric salt byproduct, improving atom economy significantly. | A more advanced, "greener" alternative, though may require high temperatures and specialized catalytic systems. |

Solvent Selection and Waste Minimization

The choice of solvent and the strategy for managing waste are critical components of a green synthesis.

Solvent Selection: Traditional Williamson ether synthesis often employs polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile. wikipedia.org However, these solvents are under scrutiny due to their toxicity and environmental impact. Green chemistry encourages the use of safer alternatives.

Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), are becoming popular replacements for traditional ethers like THF.

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, which reduces air pollution. They can be designed to be recyclable and have been used as effective media for nucleophilic substitution reactions. organic-chemistry.org

Solvent-Free Reactions: In some cases, particularly with phase-transfer catalysis, it is possible to run the reaction with minimal or no organic solvent, which is an ideal green chemistry scenario. tandfonline.com

Waste Minimization: A comprehensive green approach includes strategies to minimize and manage waste throughout the synthetic sequence.

Solvent Recycling: Instead of disposal, used solvents can be recovered, purified (e.g., by distillation), and reused in subsequent batches. This reduces both the consumption of fresh solvent and the volume of hazardous waste generated. researchgate.netoc-praktikum.deresearchgate.netesrg.de

Byproduct Management: The primary inorganic byproduct from the Williamson synthesis is a salt (e.g., sodium bromide). While not highly toxic, its disposal in large quantities can be problematic. Catalytic methods that reduce or eliminate this salt waste are therefore highly desirable.

Process Optimization: Each step in a sequential synthesis should be optimized for maximum yield and minimal byproduct formation. This reduces the amount of waste generated per unit of product and simplifies purification processes.

By integrating these sustainable and green chemistry considerations, the synthesis of this compound can be transformed from a traditional multi-step process into a more efficient, safer, and environmentally responsible chemical manufacturing operation.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 3 Propoxybenzene

Cross-Coupling Reactions of the Aryl Bromide Moiety

The presence of the bromine atom on the benzene (B151609) ring makes 1-bromo-3-propoxybenzene an excellent substrate for numerous palladium- and other transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. For this compound, these reactions provide pathways to biaryls, substituted alkenes, and alkynes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. This reaction is widely used for the synthesis of biaryl compounds. nih.govgoogle.com this compound can be coupled with various arylboronic acids or their esters to yield 3-propoxybiphenyl derivatives.

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with the organoboron reagent in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | High |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | Good |

| Naphthalen-2-ylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 80 | Good-High |

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium species. nih.gov This reaction allows for the introduction of vinyl groups at the 3-position of the propoxybenzene (B152792) ring. The reaction typically proceeds with high regioselectivity, favoring substitution at the less substituted carbon of the alkene. libretexts.org

The mechanism involves oxidative addition of this compound to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active catalyst by a base. libretexts.org

| Alkene | Catalyst System | Base | Solvent | Temperature (°C) |

| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 |

| Ethyl acrylate | Pd(PPh₃)₄ | NaOAc | Acetonitrile (B52724) | 80 |

| 1-Octene | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 120 |

Sonogashira Coupling

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction enables the synthesis of 1-(3-propoxyphenyl)alkynes. The reaction is typically carried out under mild conditions with an amine base. organic-chemistry.org

The catalytic cycle is believed to involve a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.org

| Alkyne | Catalyst System | Co-catalyst | Base | Solvent |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF |

| 1-Hexyne | Pd(OAc)₂ / PPh₃ | CuI | Piperidine | DMF |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene |

Buchwald-Hartwig Amination and Related C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.govorganic-chemistry.org This reaction allows for the synthesis of N-aryl and N-heteroaryl derivatives of 3-propoxyaniline (B1267686) from this compound. A specific example is the synthesis of 3-(propoxy)aniline itself, which has been reported with a 92% yield. nih.gov

The mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the catalyst. nih.gov

| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Ammonia (equivalent) | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 92 nih.gov |

| Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | High |

| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 90 | Good |

Nickel-Catalyzed and Other Transition Metal-Mediated Couplings

While palladium is the most common catalyst for cross-coupling reactions, other transition metals, particularly nickel, have emerged as powerful alternatives. Nickel catalysts can often couple less reactive electrophiles and can exhibit different selectivity.

Nickel-catalyzed cross-coupling reactions, such as Negishi (with organozinc reagents) and Kumada (with Grignard reagents) couplings, can be applied to this compound. nih.gov These reactions often proceed under milder conditions and can be more cost-effective than their palladium-catalyzed counterparts. Nickel catalysis can also be employed in direct arylation reactions where a C-H bond is functionalized. nih.govresearchgate.net Mechanistic studies suggest that these reactions can proceed through various pathways, including those involving radical intermediates. nih.gov

| Coupling Partner Type | Catalyst System | Additive/Reductant | Solvent |

| Aryl Grignard Reagent (Kumada) | NiCl₂(dppp) | - | THF |

| Alkylzinc Bromide (Negishi) | Ni(acac)₂ / Ligand | - | DMF |

| Unactivated Arene (Direct Arylation) | Ni(OAc)₂ / Ligand | Base | Toluene |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-poor.

Reactivity with Various Nucleophiles

For a typical SₙAr reaction to proceed via the addition-elimination mechanism, the aromatic ring must be activated by strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. This compound lacks such activating groups. The propoxy group is electron-donating, which further deactivates the ring towards nucleophilic attack. Consequently, this compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions with common nucleophiles like alkoxides, amides, or thiolates.

Forcing conditions, such as high temperatures and pressures, or the use of very strong bases, might induce a reaction, but these would likely proceed through an alternative mechanism, such as the benzyne (B1209423) mechanism, rather than a direct SₙAr pathway.

Influence of Substituents on SNAr Selectivity

As this compound itself is not a suitable substrate for SₙAr, the influence of additional substituents is critical. To render this molecule susceptible to SₙAr, the introduction of potent electron-withdrawing groups would be necessary. For instance, the presence of a nitro group at the ortho or para position to the bromine atom would significantly activate the ring towards nucleophilic attack.

If a nitro group were introduced at the 4- or 6-position, the resulting compound would become a viable substrate for SₙAr. The selectivity would then be dictated by the position of this activating group. A nucleophile would preferentially attack the carbon bearing the bromine atom, and the negative charge of the intermediate Meisenheimer complex would be stabilized by resonance involving the nitro group. The propoxy group, being meta to these potential nitro group positions, would have a less significant electronic influence on the reaction's feasibility.

Electrophilic Functionalization of the Aromatic Ring

The reactivity of this compound in electrophilic aromatic substitution is governed by the directing effects of its two substituents: the bromo group and the propoxy group. The propoxy group (–OPr) is an activating group, meaning it increases the rate of electrophilic substitution relative to benzene. It is an ortho, para-director due to the resonance donation of a lone pair of electrons from the oxygen atom, which stabilizes the positive charge in the arenium ion intermediate at these positions. msu.eduwku.edu Conversely, the bromo group (–Br) is a deactivating group due to its inductive electron-withdrawing effect, yet it also acts as an ortho, para-director because of resonance effects. msu.eduwku.edu

In this compound, these two groups are positioned meta to each other. This arrangement leads to a cooperative or reinforcing directing effect. msu.edu The strongly activating propoxy group directs incoming electrophiles to positions 2, 4, and 6. The weakly deactivating bromo group also directs to its ortho positions (2 and 4) and its para position (6). Therefore, substitution is strongly favored at the positions activated by both groups: C2, C4, and C6. Steric hindrance from the adjacent propoxy and bromo groups may influence the distribution of isomers, often favoring substitution at the less hindered C4 and C6 positions.

Below are predicted outcomes for common electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagents | Major Product(s) | Comments |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 1,4-Dibromo-2-propoxybenzene and 1,2-Dibromo-4-propoxybenzene | The powerful activation by the propoxy group leads to substitution primarily at the positions para and ortho to it. mdpi.com |

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-4-nitro-3-propoxybenzene and 1-Bromo-2-nitro-3-propoxybenzene | Nitration occurs at the activated positions, with the potential for multiple isomers forming. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Bromo-2-propoxyphenyl)ethan-1-one | Acylation is expected to occur predominantly at the C4 position, which is para to the activating propoxy group and less sterically hindered. libretexts.org |

| Sulfonation | SO₃, H₂SO₄ | 4-Bromo-2-propoxybenzenesulfonic acid | This reaction is often reversible and favors the thermodynamically most stable product. msu.edu |

Transformations Involving the Propoxy Chain

Cleavage and Derivatization of the Alkoxy Group

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions, typically involving strong acids. This O-dealkylation reaction is a fundamental transformation of aryl ethers, converting them into phenols and an alkyl halide. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion on the adjacent carbon of the alkyl chain.

The metabolic cleavage of aryl alkoxy groups often involves an initial hydroxylation of the carbon atom attached to the oxygen, which leads to an unstable hemiacetal that spontaneously decomposes. nih.gov In a laboratory setting, strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or potent Lewis acids such as boron tribromide (BBr₃), are required to achieve this transformation.

| Reagent | Products | Reaction Conditions | Mechanism |

|---|---|---|---|

| Hydrobromic Acid (HBr) | 3-Bromophenol (B21344) and 1-Bromopropane (B46711) | Concentrated acid, high temperature | SN2 attack of Br⁻ on the protonated ether |

| Hydroiodic Acid (HI) | 3-Bromophenol and 1-Iodopropane | Concentrated acid, high temperature | SN2 attack of I⁻ on the protonated ether; HI is more reactive than HBr. |

| Boron Tribromide (BBr₃) | 3-Bromophenol and 1-Bromopropane | Inert solvent (e.g., CH₂Cl₂), often at low temperatures | Lewis acid coordination to the ether oxygen, followed by intramolecular bromide transfer. |

Applications of 1 Bromo 3 Propoxybenzene in Diverse Chemical Domains

Utility as a Versatile Building Block in Organic Synthesis

The presence of a bromine atom on the aromatic ring of 1-Bromo-3-propoxybenzene makes it an ideal candidate for participation in a variety of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Precursor for Complex Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of pharmaceutical and materials science. Bromoaromatic compounds like this compound can serve as key starting materials in the synthesis of various heterocyclic systems. For instance, through palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the bromine atom can be replaced with a wide range of organic substituents, including those that can form part of a heterocyclic ring. nih.govresearchgate.net

While specific examples detailing the use of this compound in the synthesis of complex heterocyclic compounds are not prominently documented, the general reactivity of bromoarenes is well-established. For example, the Suzuki-Miyaura cross-coupling of heteroaryl boronic esters with heteroaryl bromides is a powerful method for constructing heteroaryl-heteroaryl linkages, which are common motifs in pharmaceuticals. nih.gov

Table 1: Potential Cross-Coupling Reactions with this compound

| Reaction Name | Reactant | Catalyst | Product Type |

| Suzuki-Miyaura Coupling | Organoboron Compound | Palladium | Aryl-Aryl, Aryl-Alkenyl, etc. |

| Buchwald-Hartwig Amination | Amine | Palladium | Aryl Amine |

| Heck Coupling | Alkene | Palladium | Aryl Alkene |

| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | Aryl Alkyne |

| Stille Coupling | Organotin Compound | Palladium | Aryl-Aryl, Aryl-Vinyl, etc. |

Scaffold for Natural Product Analogue Synthesis

Natural products are a rich source of inspiration for the development of new drugs and other bioactive molecules. nih.gov The synthesis of natural product analogues, which are structurally similar to the natural product, is a common strategy in drug discovery to improve properties such as efficacy, selectivity, and metabolic stability. researchgate.net

Although direct evidence of this compound being used as a scaffold for natural product analogue synthesis is scarce in the available literature, its potential is evident. The propoxybenzene (B152792) moiety can be found in various natural products, and the bromine atom provides a handle for introducing structural diversity. Synthetic strategies such as diverted total synthesis, where a synthetic route to a natural product is modified to produce analogues, could potentially employ this compound or similar building blocks. researchgate.net

Research in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. The ability to modify the molecule at the bromine position allows for the exploration of structure-activity relationships (SAR), a critical aspect of medicinal chemistry.

Development of Bioactive Compounds with Potential Therapeutic Properties

Synthesis of Pharmaceutical Intermediates and Lead Compounds

Pharmaceutical intermediates are the chemical building blocks that are converted into active pharmaceutical ingredients (APIs). The efficient synthesis of these intermediates is crucial for the pharmaceutical industry. Propoxybenzene derivatives, in general, are known to be useful as intermediates in the synthesis of antibacterial compounds. google.com

While no specific pharmaceutical intermediates or lead compounds derived directly from this compound are prominently reported, the general utility of bromoaromatic compounds in this context is well-established. For instance, 1-bromoalkylbenzene derivatives are considered important intermediates for various medicines. google.com

Contributions to Agrochemical Research and Development

Similar to the pharmaceutical industry, the agrochemical sector relies on the synthesis of novel organic molecules to develop new herbicides, insecticides, and fungicides. Bromoaromatic compounds are valuable intermediates in the synthesis of agrochemicals. google.com For example, 1-bromo-3,5-dichlorobenzene (B43179) is a starting material for the synthesis of fungicides. google.com

Currently, there is no specific information available in the public domain that directly links this compound to agrochemical research and development. However, given the established role of related bromo-compounds as agrochemical intermediates, it is plausible that this compound could serve as a building block in the discovery and development of new crop protection agents.

Emerging Applications in Materials Science

The development of novel organic materials with tailored electronic and photophysical properties is a significant area of contemporary research. Aryl halides and ethers are common building blocks for the synthesis of polymers and functional organic materials.

This compound possesses the necessary functionality to act as a monomer in various polymerization reactions. For example, the bromine atom could be utilized in Kumada, Stille, or Suzuki polycondensation reactions to form conjugated polymers. The propoxy side chain would be expected to enhance the solubility and processability of the resulting polymer. However, there are no specific reports of polymers synthesized using this compound as a monomer in the available scientific literature.

Functional organic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), often feature complex molecular structures built from smaller, functionalized aromatic units. This compound could theoretically serve as a precursor for such materials. For instance, it could be a starting material for the synthesis of liquid crystals or components of charge-transport layers. As with its other potential applications, there is a lack of specific research demonstrating its use in the creation of functional organic materials.

The table below outlines the potential of this compound as a precursor, though it is important to reiterate that this is based on the general reactivity of similar compounds and not on documented applications of this compound itself.

| Potential Material Class | Synthetic Route | Role of this compound |

| Conjugated Polymers | Cross-coupling polymerization | Monomer unit |

| Liquid Crystals | Multi-step synthesis | Core or side-chain precursor |

| OLED Host Materials | Functionalization and coupling | Building block for the final structure |

Computational and Theoretical Studies on 1 Bromo 3 Propoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level.

Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating the electronic structure of molecules like 1-bromo-3-propoxybenzene. These calculations could predict key properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. From these, one could infer the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack.

Ab initio methods, while computationally more intensive, can provide highly accurate results for smaller molecules. For a molecule of this size, methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) could be used to calculate its electronic energy and other properties.

A hypothetical data table for predicted electronic properties of this compound might look like this:

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | (unavailable) | DFT/B3LYP/6-31G |

| LUMO Energy | (unavailable) | DFT/B3LYP/6-31G |

| Dipole Moment | (unavailable) | DFT/B3LYP/6-31G* |

The propoxy group of this compound can rotate around the C-O bond, leading to different spatial arrangements or conformations. Computational methods can be used to perform a conformational analysis to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

If a series of compounds related to this compound with known biological activities were available, Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies could be performed. These studies aim to correlate specific structural features or calculated properties (descriptors) with biological activity. A QSAR model could then be used to predict the activity of new, unsynthesized derivatives.

In Silico Screening and Drug Target Prediction

In silico screening techniques could be used to virtually test this compound against libraries of biological targets to predict potential interactions. This can help in identifying potential therapeutic applications for the compound.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. If a potential biological target for this compound were identified, docking studies could be used to model their interaction. The results would provide information on the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

A hypothetical data table for molecular docking results might look like this:

| Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues |

| (hypothetical target) | (unavailable) | (unavailable) |

Ligand-Based and Structure-Based Design Principles

In modern drug discovery, computational and theoretical studies are indispensable for the rational design of new therapeutic agents. For a molecule such as this compound, these approaches can be broadly categorized into ligand-based and structure-based design principles. These methodologies leverage the structural and physicochemical properties of the compound to predict its interactions with biological targets and to guide the optimization of its activity.

Ligand-Based Design

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of molecules known to interact with the target to derive a model that explains their biological activity.

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For this compound, a pharmacophore model would be developed by analyzing a series of structurally related compounds with known activities. The key features of this compound that would be considered in a pharmacophore model include:

Hydrogen Bond Acceptors: The oxygen atom of the propoxy group can act as a hydrogen bond acceptor.

Hydrophobic Features: The benzene (B151609) ring and the propyl chain contribute to the molecule's hydrophobicity, which can be crucial for binding to nonpolar pockets in a receptor.

Aromatic Ring: The phenyl group can engage in π-π stacking or other aromatic interactions.

Halogen Bond Donor: The bromine atom can participate in halogen bonding, a directional interaction with a nucleophilic site on the receptor.

By comparing the spatial arrangement of these features in active and inactive molecules, a predictive 3D pharmacophore model can be generated. This model can then be used to screen large virtual libraries to identify new compounds with a high probability of being active.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For this compound and its analogs, various molecular descriptors would be calculated, including:

Electronic Descriptors: Parameters such as dipole moment and partial charges, which are influenced by the electronegative bromine and oxygen atoms.

Steric Descriptors: Molecular volume and surface area, which are affected by the size of the propoxy group and the bromine atom.

Hydrophobic Descriptors: LogP (partition coefficient), which quantifies the molecule's lipophilicity.

A statistical model, often using techniques like multiple linear regression or partial least squares, is then built to correlate these descriptors with biological activity. The resulting QSAR equation can predict the activity of novel, unsynthesized analogs of this compound, thereby prioritizing the synthesis of the most promising candidates.

Structure-Based Design

When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based design methods can be employed. These techniques involve analyzing the interactions between the ligand and the target at an atomic level.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. A docking simulation of this compound into the active site of a target protein would provide insights into:

Binding Pose: The most stable conformation of the molecule within the binding pocket.

Binding Affinity: An estimation of the strength of the interaction, often expressed as a binding energy score.

Key Interactions: Identification of specific amino acid residues that interact with the different moieties of this compound. For instance, the bromine atom might form a halogen bond with a carbonyl oxygen on the protein backbone, while the propoxy group could fit into a hydrophobic pocket.

The results of molecular docking can guide the modification of the this compound scaffold to enhance its binding affinity and selectivity. For example, if the docking simulation reveals an empty hydrophobic pocket adjacent to the propoxy group, elongating the alkyl chain could lead to a more potent inhibitor.

A hypothetical docking study of this compound into a generic kinase active site might reveal the interactions summarized in the table below.

| Molecular Moiety of this compound | Potential Interacting Residue(s) | Type of Interaction | Estimated Contribution to Binding Energy (kcal/mol) |

| Bromine Atom | Leucine (Carbonyl Oxygen) | Halogen Bond | -1.5 to -2.5 |

| Propoxy Group | Valine, Isoleucine | Hydrophobic Interaction | -2.0 to -3.0 |

| Phenyl Ring | Phenylalanine | π-π Stacking | -1.0 to -2.0 |

| Ether Oxygen | Asparagine (Amide Hydrogen) | Hydrogen Bond | -0.5 to -1.5 |

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, accounting for the flexibility of both the ligand and the protein. An MD simulation of the this compound-protein complex, initiated from a docked pose, can be used to:

Assess the stability of the binding mode predicted by docking.

Calculate the binding free energy with higher accuracy by considering entropic contributions.

Identify conformational changes in the protein upon ligand binding.

These detailed computational and theoretical approaches provide a powerful framework for understanding the molecular basis of action of this compound and for designing novel derivatives with improved therapeutic potential.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For 1-Bromo-3-propoxybenzene, ¹H NMR spectroscopy is used to identify all non-equivalent protons. The aromatic protons on the benzene (B151609) ring exhibit distinct chemical shifts and coupling patterns due to the influence of the bromine and propoxy substituents. The aliphatic protons of the propoxy group show characteristic signals corresponding to the CH₂, CH₂, and CH₃ groups, with their multiplicity (singlet, doublet, triplet, etc.) revealing the number of adjacent protons.

¹³C NMR spectroscopy complements the proton data by detecting the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, bonded to oxygen or bromine).

Expected ¹H NMR Data (in CDCl₃, relative to TMS at 0 ppm):

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-a | ~1.05 | Triplet (t) | 3H | -O-CH₂-CH₂-CH₃ |

| H-b | ~1.80 | Sextet | 2H | -O-CH₂-CH₂ -CH₃ |

| H-c | ~3.90 | Triplet (t) | 2H | -O-CH₂ -CH₂-CH₃ |

| H-4, H-6 | ~6.80 - 6.95 | Multiplet (m) | 2H | Aromatic Protons |

| H-2 | ~7.10 | Triplet (t) | 1H | Aromatic Proton |

Expected ¹³C NMR Data (in CDCl₃, relative to TMS at 0 ppm):

| Carbon | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| C-a | ~10.5 | -O-CH₂-CH₂-CH₃ |

| C-b | ~22.5 | -O-CH₂-CH₂ -CH₃ |

| C-c | ~69.5 | -O-CH₂ -CH₂-CH₃ |

| C-4 | ~114.0 | Aromatic Carbon |

| C-6 | ~116.0 | Aromatic Carbon |

| C-2 | ~122.5 | C -Br |

| C-5 | ~124.0 | Aromatic Carbon |

| C-1 | ~130.5 | Aromatic Carbon |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, these techniques can confirm the presence of key structural features. The aromatic ring is identified by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. The ether linkage (C-O-C) is characterized by strong, distinct stretching vibrations. The aliphatic C-H bonds of the propoxy group are observed in the 2850-3000 cm⁻¹ range. The C-Br bond gives rise to a characteristic absorption in the far-infrared region.

Characteristic Vibrational Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| Asymmetric C-O-C Stretch | 1200 - 1275 | IR |

| Symmetric C-O-C Stretch | 1000 - 1075 | IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺). A crucial feature will be the presence of an [M+2]⁺ peak of nearly equal intensity to the [M]⁺ peak. This isotopic signature is definitive for the presence of a single bromine atom, as bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways would include the loss of the propyl radical (•C₃H₇) and the propoxy radical (•OC₃H₇), as well as cleavage of the C-Br bond.

Expected Mass Spectrometry Data for this compound (C₉H₁₁BrO):

| m/z Value | Ion Identity | Notes |

|---|---|---|

| 214/216 | [C₉H₁₁BrO]⁺ | Molecular ion ([M]⁺, [M+2]⁺) peak cluster, confirming the molecular formula and presence of one bromine atom. |

| 171/173 | [C₆H₄BrO]⁺ | Fragment resulting from the loss of the propyl group (•C₃H₇). |

| 155/157 | [C₆H₄Br]⁺ | Fragment resulting from the loss of the propoxy group (•OC₃H₇). |

| 135 | [C₉H₁₁O]⁺ | Fragment resulting from the loss of the bromine atom (•Br). |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is particularly useful for analyzing non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would be most appropriate. nih.gov In this setup, the compound is passed through a nonpolar stationary phase (such as a C18 column) using a polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification and quantification. By analyzing a sample and comparing it to a pure standard, the purity can be determined with high accuracy. This method is also effective for separating this compound from potential isomers or related impurities.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. libretexts.org A sample of this compound is vaporized and transported by an inert carrier gas (such as helium or nitrogen) through a capillary column containing a stationary phase. libretexts.org The separation is based on the compound's boiling point and its interactions with the stationary phase. libretexts.org A nonpolar or mid-polarity column (e.g., a polysiloxane-based phase) would be suitable. The retention time is recorded by a detector, and the area of the resulting peak is proportional to the amount of the compound present. GC is highly effective for assessing purity and detecting volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of each separated component. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a single crystal, one can determine the precise positions of atoms, as well as bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform this analysis, a high-quality single crystal of this compound must first be grown. If such a crystal is obtained, the resulting crystallographic data would provide an unambiguous confirmation of its molecular structure, leaving no doubt as to the connectivity of the atoms and the substitution pattern on the benzene ring. However, obtaining suitable crystals can be challenging, and as of now, the crystal structure of this compound is not publicly available in crystallographic databases. Should such data become available, it would represent the gold standard for its structural characterization.

Exploration of Biological and Pharmacological Activities of 1 Bromo 3 Propoxybenzene Derivatives

Investigations into Antimicrobial and Anti-inflammatory Properties

The search for new antimicrobial and anti-inflammatory agents is a critical endeavor in modern medicine. Brominated phenols and related aromatic compounds have demonstrated notable activity in these areas.

Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their antimicrobial potential. nih.gov In these studies, certain compounds exhibited promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance, specific derivatives showed significant potential against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Candida albicans, and Aspergillus niger. nih.gov The presence of the bromophenyl moiety is often considered a key contributor to the observed biological activity. nih.gov

Furthermore, research into bromophenol derivatives has highlighted their antibacterial efficacy, particularly against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One study identified 3-bromo-2,6-dihydroxyacetophenone as a potent agent against these bacteria, also noting its ability to inhibit biofilm formation, a crucial factor in bacterial resistance. nih.gov

In the realm of anti-inflammatory research, a benzodiazepine (B76468) derivative, Propoxazepam, which contains a 7-bromo-5-(2-chlorophenyl) moiety, has been shown to possess significant anti-inflammatory and analgesic properties in various in vivo models. researchgate.net This suggests that the bromo-phenyl structural component may play a role in modulating inflammatory pathways.

Table 1: Antimicrobial Activity of Selected Bromophenyl Derivatives

| Compound/Derivative | Target Organism | Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p2) | S. aureus, E. coli | MIC = 16.1 µM | nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p4) | B. subtilis | MIC = 28.8 µM | nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p6) | C. albicans | MIC = 15.3 µM | nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p3) | A. niger | MIC = 16.2 µM | nih.gov |

| 3-Bromo-2,6-dihydroxyacetophenone | S. aureus, MRSA | Significant antibacterial zone | nih.gov |

Research on Anticancer Potential and Associated Mechanisms

The quest for novel anticancer agents has led to the investigation of a wide array of synthetic compounds, including those containing brominated aromatic rings.

Studies on brominated plastoquinone (B1678516) analogs have revealed their potential as antiproliferative agents. nih.govresearchgate.net Several of these analogs exhibited significant growth inhibition across a panel of human cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, and ovarian cancer. researchgate.net One particular analog, BrPQ5, demonstrated notable activity against breast cancer cell lines, with GI50 values in the low micromolar range. researchgate.net The mechanism of action for some of these compounds is thought to involve the induction of cell cycle arrest and oxidative stress in cancer cells. researchgate.net

Furthermore, analogs of spirocyclic bromotyrosines, which are marine-derived natural products, have been synthesized and evaluated for their cytotoxicity against melanoma cell lines. mdpi.com Several of these synthetic analogs displayed potent cytotoxic activity, highlighting the potential of the brominated tyrosine scaffold in the development of new anticancer therapies. mdpi.com

Table 2: Anticancer Activity of Selected Brominated Compounds

| Compound/Derivative | Cancer Cell Line | Activity (GI50/CC50) | Reference |

|---|---|---|---|

| Brominated Plastoquinone Analog (BrPQ5) | Breast Cancer (MCF7, MDA-MB-231, etc.) | GI50 = 2.21 - 3.21 µM | nih.gov |

| Spirocyclic Bromotyrosine Analog (18) | Melanoma (A-375) | CC50 = 0.4 ± 0.3 µM | mdpi.com |

| Spirocyclic Bromotyrosine Analog (29) | Melanoma (A-375) | Not specified, but showed selectivity | mdpi.com |

Enzyme Inhibition and Modulation Studies, including Cytochrome P450 Enzymes

The interaction of chemical compounds with enzymes is a cornerstone of pharmacology. Bromophenol derivatives have been investigated for their inhibitory effects on various enzymes.

A study on synthetic bromophenol derivatives demonstrated their potent inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase. nih.gov The Ki values for these compounds were in the nanomolar range, suggesting a high affinity for the active sites of these enzymes. nih.gov Such findings indicate the potential of these compounds in the context of neurodegenerative diseases and diabetes.

The metabolism of xenobiotics, including drugs, is heavily reliant on the cytochrome P450 (CYP) family of enzymes. Aromatic compounds are known to undergo metabolism by these enzymes, and some can also act as inhibitors. fastercapital.com While specific studies on 1-bromo-3-propoxybenzene derivatives and CYP inhibition are scarce, research on other aromatic ethers and brominated compounds suggests that such interactions are likely. For example, derivatives of α-naphthoflavone are potent competitive inhibitors of human aromatase cytochrome P-450. researchgate.net The metabolism of bromobenzene (B47551) has been shown to proceed through various oxidative pathways mediated by CYP enzymes. nih.gov

Table 3: Enzyme Inhibition by Bromophenol Derivatives

| Enzyme | Ki Range of Derivatives | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | 0.13 - 14.74 nM | nih.gov |

| Butyrylcholinesterase (BChE) | 5.11 - 23.95 nM | nih.gov |

| α-Glycosidase | 63.96 - 206.78 nM | nih.gov |

Insecticidal and Pest Control Efficacy Studies

At present, there is a lack of specific research on the insecticidal and pest control efficacy of this compound derivatives in the available scientific literature.

Pharmacokinetic and Pharmacodynamic Research Directions

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to its development as a therapeutic agent.

A pharmacokinetic study of 1-(3′-bromophenyl)-heliamine, a synthetic tetrahydroisoquinoline, in rats provided insights into its metabolic fate. mdpi.com The study identified several phase I and phase II metabolites, indicating that the compound undergoes demethylation, dehydrogenation, epoxidation, and conjugation with glucuronide and sulfate. mdpi.com The metabolism of bromobenzene has also been studied, revealing that it is metabolized to bromophenols via an extended glutathione (B108866) pathway. nih.gov

These studies on related brominated aromatic compounds suggest that this compound and its derivatives would likely undergo significant metabolism in vivo, primarily through oxidation of the aromatic ring and modification of the propoxy side chain. Future research in this area would need to focus on identifying the specific metabolic pathways and pharmacokinetic profiles of this compound derivatives to assess their potential as drug candidates. Aromatic compounds, in general, are known to undergo extensive metabolism, which can influence their efficacy and potential for toxicity. fastercapital.com

Future Outlook and Interdisciplinary Research Opportunities

Development of Novel and Efficient Synthetic Routes

The synthesis of 1-Bromo-3-propoxybenzene and its derivatives is an area ripe for innovation. While classical methods for the formation of aryl ethers and the introduction of bromine onto an aromatic ring are well-established, the future lies in the development of more efficient, sustainable, and atom-economical synthetic pathways.

Modern cross-coupling reactions are anticipated to play a pivotal role in streamlining the synthesis of this compound. For instance, advancements in Palladium-catalyzed Buchwald-Hartwig amination and Ullmann condensation reactions could provide more efficient routes to functionalized derivatives. wikipedia.org These methods often operate under milder conditions and with higher functional group tolerance compared to traditional methods.

Furthermore, the application of photoredox catalysis presents a promising avenue for the development of novel synthetic strategies. nsf.govacs.org Visible-light-mediated reactions can enable transformations that are difficult to achieve through thermal methods, potentially leading to the discovery of entirely new pathways for the synthesis and functionalization of this compound. nih.govacs.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Advanced Cross-Coupling | Milder reaction conditions, broader substrate scope, higher yields. | Development of novel ligands and catalyst systems. |

| Photoredox Catalysis | Access to unique reaction pathways, use of visible light as a sustainable energy source. | Design of new photosensitizers and exploration of novel transformations. |

| C-H Activation | Direct functionalization of the aromatic ring, reducing the need for pre-functionalized starting materials. | Discovery of selective and efficient catalysts for C-H functionalization. |

Discovery of Unprecedented Reactivity Patterns

The interplay between the electron-withdrawing bromine atom and the electron-donating propoxy group in this compound suggests a rich and complex reactivity profile waiting to be explored. Future research will likely focus on uncovering novel transformations that leverage this unique electronic arrangement.

The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, including the Suzuki-Miyaura , Heck , and Sonogashira reactions. nih.govscielo.brtcichemicals.com While these are established methods, the future lies in exploring their application to increasingly complex and sterically hindered substrates, enabling the synthesis of a diverse library of this compound derivatives.

Moreover, the presence of the propoxy group can influence the regioselectivity of electrophilic aromatic substitution reactions and direct metallation reactions. Understanding and controlling these effects will be crucial for the selective functionalization of the aromatic ring. The development of novel catalytic systems could unlock unprecedented reactivity, allowing for the introduction of new functional groups at previously inaccessible positions.

Expansion into Novel Biological and Technological Applications

While specific biological activities of this compound have yet to be extensively reported, its structural motifs are present in a variety of biologically active molecules. The future of this compound in medicinal chemistry will likely involve its use as a scaffold for the synthesis of new therapeutic agents. The bromo- and propoxy-substituted phenyl ring is a common feature in compounds targeting a range of biological processes.

In the realm of materials science, the unique electronic and structural properties of this compound make it a promising building block for the development of novel functional materials. ox.ac.uk For example, its derivatives could be explored for applications in:

Organic Electronics: As precursors to organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Liquid Crystals: The rigid aromatic core and the flexible propoxy chain are characteristic features of many liquid crystalline compounds.

Functional Polymers: Incorporation of the this compound unit into polymer backbones could lead to materials with tailored thermal, optical, and electronic properties. mdpi.com

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Predict Reaction Outcomes: AI algorithms can be trained on vast datasets of chemical reactions to predict the products, yields, and optimal conditions for reactions involving this compound. eurekalert.orgchemai.iomiragenews.com This can significantly reduce the amount of time and resources spent on experimental optimization.

Design Novel Catalysts: Machine learning models can be used to design new catalysts with enhanced activity and selectivity for specific transformations of this compound. acs.orgresearchgate.net

Propose Novel Synthetic Routes: Retrosynthesis algorithms powered by AI can suggest novel and efficient synthetic pathways to this compound and its derivatives, potentially uncovering routes that a human chemist might overlook.

The synergy between computational prediction and experimental validation will accelerate the pace of discovery and innovation in the chemistry of this compound.

Collaborative Research at the Interface of Chemistry, Biology, and Materials Science

The full potential of this compound will only be realized through interdisciplinary collaboration. The complex challenges in modern science necessitate a convergence of expertise from various fields.

Chemistry and Biology: Collaborative efforts between synthetic chemists and biologists will be crucial for the design, synthesis, and biological evaluation of new drug candidates based on the this compound scaffold. ox.ac.ukcollaborativedrug.com

Chemistry and Materials Science: The development of new functional materials will require close collaboration between chemists, who can synthesize novel derivatives, and materials scientists, who can characterize their physical properties and fabricate them into devices. ox.ac.ukrsc.orgresearchgate.net

Computational and Experimental Chemistry: A strong partnership between computational chemists, who can model and predict molecular behavior, and experimental chemists, who can synthesize and test these predictions, will be essential for accelerating the discovery process. stmjournals.comoncodesign-services.com

Q & A

Q. What role does this compound play in synthesizing liquid crystal materials?

- Methodological Answer : The compound serves as a mesogen precursor. Functionalization with alkyl chains (e.g., via Grignard reactions) yields calamitic liquid crystals. Polarizing microscopy and DSC confirm phase transitions (e.g., nematic-to-isotropic) in derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.